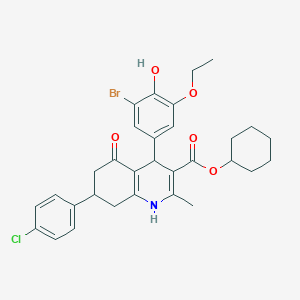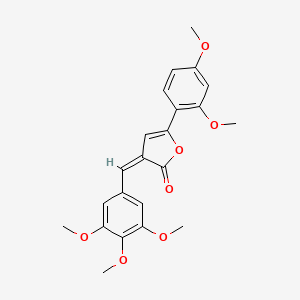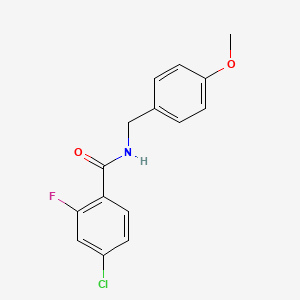![molecular formula C13H15N3OS B5119665 7-(ethylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5119665.png)
7-(ethylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Azaspirodecane derivatives are synthesized using various strategies, often involving the reaction of cyclic compounds with amines or nitriles in the presence of acid catalysts or under microwave irradiation. For instance, ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates were synthesized via focused microwave irradiation, indicating a method that might be relevant for synthesizing the compound (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
Molecular Structure Analysis
The structure of azaspirodecane derivatives is characterized by spectroscopic methods such as FT-IR, NMR (1H, 13C), and sometimes X-ray crystallography. These techniques provide detailed information on the molecular skeleton, confirming the presence of the azaspiro system and the substitution pattern around the spiro center. Studies like the conformational analysis of related compounds provide insights into the stereochemical preferences and electronic structure of these molecules (Żesławska, Jakubowska, & Nitek, 2017).
Chemical Reactions and Properties
Azaspirodecane derivatives participate in various chemical reactions, leveraging the reactivity of their cyclic systems, nitrile groups, and any functional groups introduced during synthesis. Reactions such as the Castagnoli-Cushman reaction with imines indicate the potential for forming new bonds and introducing additional functional groups, suggesting a pathway for further derivatization of the azaspirodecane core (Rashevskii et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
9-ethylsulfanyl-7-oxo-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-18-12-10(8-15)13(5-3-4-6-13)9(7-14)11(17)16-12/h9H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKBCWWFHWATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C2(CCCC2)C(C(=O)N1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Ethylsulfanyl)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B5119583.png)
![ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5119587.png)
![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119605.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5119610.png)


![1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate](/img/structure/B5119631.png)
![2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B5119643.png)


![8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5119658.png)

![4'-(2,5-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5119682.png)